[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
Description
The compound [2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a hydrazone derivative featuring a naphthalene moiety and a 4-methoxybenzoate ester. Its structure includes:
- A central phenyl ring substituted with an ethoxy group at position 2 and a hydrazinylidene-methyl group at position 2.
- A 4-methoxybenzoate ester, contributing to lipophilicity and steric effects .
Predicted physicochemical properties include a molecular weight of 481.16 g/mol and collision cross-section (CCS) values ranging from 216.3 Ų ([M+H]+) to 228.5 Ų ([M+Na]+) .
Properties
CAS No. |
769152-20-7 |
|---|---|
Molecular Formula |
C29H25N3O6 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H25N3O6/c1-3-37-26-17-19(11-16-25(26)38-29(35)21-12-14-22(36-2)15-13-21)18-30-32-28(34)27(33)31-24-10-6-8-20-7-4-5-9-23(20)24/h4-18H,3H2,1-2H3,(H,31,33)(H,32,34)/b30-18+ |
InChI Key |
TTWMORJPEFUZDG-UXHLAJHPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific synthetic route may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid catalysts for condensation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. It may act as an enzyme inhibitor, receptor agonist, or antagonist, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the production of advanced materials, such as polymers, dyes, and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound could modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzoate Ester
The 4-methoxybenzoate group distinguishes this compound from analogs with alternative alkoxy or aryl substitutions:
Key Observations :
Modifications in the Hydrazone Moiety
The naphthalen-1-ylamino group in the target compound contrasts with phenyl or substituted phenyl groups in analogs:
Key Observations :
- The naphthalene group enhances aromatic interactions compared to phenyl or toluidino derivatives .
Physicochemical Properties and Trends
Collision Cross-Section (CCS) and Adduct Behavior
| Compound Name | Adduct | m/z | CCS (Ų) |
|---|---|---|---|
| Target Compound | [M+H]+ | 482.17 | 216.3 |
| [M+Na]+ | 504.15 | 228.5 | |
| 4-ethoxybenzoate Analog | [M+H]+ | 497.21 | 223.3 |
| [M+Na]+ | 519.19 | 237.1 |
Trends :
Crystallographic and Hydrogen-Bonding Insights
While crystallographic data for the target compound is unavailable, related hydrazones (e.g., methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate) exhibit hydrogen-bonded dimerization via N–H···O interactions . This suggests that the target compound may form similar intermolecular networks, influencing solubility and solid-state stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
